1,2-Difluoroethane
Overview
Description
1,2-Difluoroethane is a saturated hydrofluorocarbon containing an atom of fluorine attached to each of two carbon atoms. The chemical formula is C₂H₄F₂, and it is an isomer of 1,1-difluoroethane. This compound is a colorless liquid with a boiling point of 30.7°C and a melting point of -104°C . It is primarily used as a refrigerant and in various industrial applications.
Mechanism of Action
Target of Action
1,2-Difluoroethane is a saturated hydrofluorocarbon containing an atom of fluorine attached to each of two carbon atoms
Mode of Action
It is known that the compound can exist in different conformers, gauche and trans, when cooled to cryogenic temperatures . In the liquid form, these conformers are about equally abundant and easily interconvert . As a gas, it is mostly the gauche form . The F-C-C-F dihedral angle in this compound is about 72° .
Biochemical Pathways
It’s known that the compound can react with chlorine when treated with light . Two products are formed CH2FCCl2F and CHClFCHClF .
Pharmacokinetics
It’s known that 1,1-difluoroethane, an isomer of this compound, is rapidly absorbed through the lungs when inhaled . The onset of central nervous system (CNS) depressant effects is within seconds and the duration may only last minutes . The effects may lead to impairment of human performance, including confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness .
Result of Action
It’s known that its isomer, 1,1-difluoroethane, can cause cns depression, leading to confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness . Death may result even after the first use .
Action Environment
This compound is a greenhouse gas when released to the atmosphere . It has a warming equivalent to 140 times that of carbon dioxide . As such, environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoroethane can be synthesized through the reaction of ethylene with fluorine. This reaction is highly exothermic and must be carefully controlled to prevent explosive outcomes. The reaction can be represented as: [ \text{C}_2\text{H}_4 + \text{F}_2 \rightarrow \text{C}_2\text{H}_4\text{F}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced by the fluorination of ethylene using solid fluorine, which is triggered by near-infrared radiation . This method ensures a high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: When treated with chlorine in the presence of light, this compound forms products such as 1,2-dichloro-1,2-difluoroethane and 1,1-dichloro-1,2-difluoroethane.
Oxidation and Reduction Reactions: These reactions are less common for this compound due to the stability of the carbon-fluorine bond.
Common Reagents and Conditions:
Chlorine and Light: Used in substitution reactions to form chlorinated products.
Fluorine Gas: Used in the initial synthesis of this compound.
Major Products:
- 1,2-Dichloro-1,2-difluoroethane
- 1,1-Dichloro-1,2-difluoroethane
Scientific Research Applications
1,2-Difluoroethane has several applications in scientific research:
- Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
- Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential uses.
- Industry: Widely used as a refrigerant due to its low boiling point and stability. It is also used in the production of fluoropolymers and as a blowing agent in the manufacture of foams .
Comparison with Similar Compounds
1,2-Difluoroethane can be compared with other similar compounds such as:
- 1,1-Difluoroethane: An isomer with different physical properties and reactivity.
- 1,2-Dichloroethane: Similar in structure but contains chlorine atoms instead of fluorine.
- 1,2-Dibromoethane: Contains bromine atoms and has different reactivity and applications.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Its stability and reactivity make it a valuable compound in various industrial and research applications .
Properties
IUPAC Name |
1,2-difluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFMSNDOYCFEPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073214 | |
Record name | 1,2-Difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
26 °C | |
Record name | 1,2-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ether, benzene, chloroform | |
Record name | 1,2-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Liquid density = 0.913 g/mL at 19 °C | |
Record name | 1,2-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
616.0 [mmHg], 616 mm Hg at 25 °C /from experimentally-derived coefficients/ | |
Record name | 1,2-Difluoroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2758 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Volatile liquid | |
CAS No. |
624-72-6 | |
Record name | 1,2-Difluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Difluoroethane (FC-152) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IQ22ABI8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.